molecular formula C13H26FN B1531846 (1R,2R)-2-fluoro-N-(heptan-2-yl)cyclohexan-1-amine CAS No. 1848892-75-0

(1R,2R)-2-fluoro-N-(heptan-2-yl)cyclohexan-1-amine

Cat. No. B1531846
CAS RN: 1848892-75-0
M. Wt: 215.35 g/mol
InChI Key: CZEAGCPIHFHCEL-VFRRUGBOSA-N
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Description

(1R,2R)-2-fluoro-N-(heptan-2-yl)cyclohexan-1-amine, also known as 2F-N-Heptylcyclohexaneamine (2F-HCH), is a cyclic amine compound that has recently been gaining attention for its potential applications in the fields of scientific research and laboratory experiments. 2F-HCH is a fluorinated derivative of the cyclohexyl amine, N-heptylcyclohexaneamine (HCH), a compound that has been studied extensively in the past. 2F-HCH has a unique combination of properties that makes it a novel and attractive compound for research and experimentation.

Scientific Research Applications

PFAS Removal with Amine-Functionalized Sorbents

Recent research underscores the efficiency of amine-containing sorbents in removing perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water sources. Amine-functionalized materials leverage electrostatic interactions, hydrophobic interactions, and specific sorbent morphologies to sequester PFAS, suggesting a promising avenue for water treatment technologies aimed at these persistent environmental pollutants (Ateia et al., 2019).

Analysis of Biogenic Amines in Foods

A review on the analysis of biogenic amines in foods highlights the importance of detecting these compounds due to their potential toxicity and role as freshness/spoilage indicators. This review emphasizes the various analytical methods, particularly high-performance liquid chromatography (HPLC), used for the quantitative determination of biogenic amines, suggesting an area of application for related amine compounds in ensuring food safety and quality (Önal, 2007).

Catalytic Oxidation of Cyclohexene

Research on the selective catalytic oxidation of cyclohexene, which is relevant to the structural manipulation of cyclohexan-1-amine derivatives, outlines advancements in obtaining valuable chemical intermediates. These intermediates, utilized in various industrial applications, demonstrate the role of catalytic processes in refining or modifying amine-containing compounds for specific uses (Cao et al., 2018).

Detection of Biogenic Amine-Producing Bacteria

The development of molecular methods for the early and rapid detection of biogenic amine-producing bacteria on foods is crucial for food safety. These genetic procedures, highlighting the potential for amines like cyclohexan-1-amine to serve as indicators or targets in microbial detection protocols, could lead to improved strategies for controlling food quality and preventing spoilage (Landete et al., 2007).

Green Chemistry in Fluoroalkylation Reactions

A review focusing on fluoroalkylation reactions in aqueous media discusses the incorporation of fluorinated or fluoroalkylated groups into target molecules, demonstrating an environmentally friendly approach to chemical synthesis. This encompasses methods that might be applicable to the manipulation or functionalization of complex amines, including (1R,2R)-2-fluoro-N-(heptan-2-yl)cyclohexan-1-amine, in a sustainable manner (Song et al., 2018).

properties

IUPAC Name

(1R,2R)-2-fluoro-N-heptan-2-ylcyclohexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26FN/c1-3-4-5-8-11(2)15-13-10-7-6-9-12(13)14/h11-13,15H,3-10H2,1-2H3/t11?,12-,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZEAGCPIHFHCEL-VFRRUGBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C)NC1CCCCC1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC(C)N[C@@H]1CCCC[C@H]1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,2R)-2-fluoro-N-(heptan-2-yl)cyclohexan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(1R,2R)-2-fluoro-N-(heptan-2-yl)cyclohexan-1-amine
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(1R,2R)-2-fluoro-N-(heptan-2-yl)cyclohexan-1-amine

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